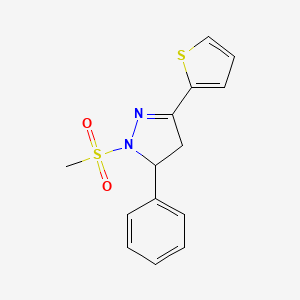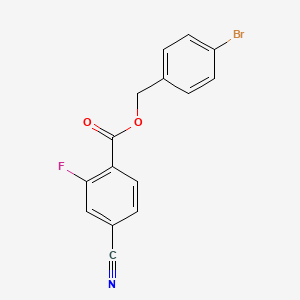
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide
Übersicht
Beschreibung
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide, also known as FIPI, is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit the activity of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in the regulation of various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by FIPI has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new therapeutic interventions.
Wirkmechanismus
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide exerts its inhibitory effect on PLD by targeting its catalytic domain, specifically the conserved HKD motif. By binding to this motif, this compound prevents the hydrolysis of phosphatidylcholine, which is a key step in the PLD-mediated signaling pathway. This inhibition leads to a decrease in the production of phosphatidic acid, a lipid second messenger that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PLD by this compound has been shown to have a wide range of biochemical and physiological effects. These include the modulation of cell proliferation, migration, and invasion, as well as the regulation of membrane trafficking and cytoskeletal organization. Additionally, this compound has been found to modulate the release of neurotransmitters and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide in lab experiments is its specificity for PLD, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, this compound has been shown to have a high degree of potency, with IC50 values in the low micromolar range. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over prolonged periods of time.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the potential applications of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide. One area of interest is the development of new PLD inhibitors with increased potency and selectivity. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative diseases and immunological disorders. Finally, the use of this compound in combination with other therapeutic agents could be explored as a potential strategy for enhancing its efficacy.
Wissenschaftliche Forschungsanwendungen
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(3-iodophenyl)acetamide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In neuroscience, this compound has been found to modulate synaptic vesicle trafficking and neurotransmitter release, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to regulate the activation and migration of immune cells, making it a promising candidate for the development of new immunotherapies.
Eigenschaften
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(3-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-16(11-22)15-7-2-3-8-17(15)21(12)10-18(23)20-14-6-4-5-13(19)9-14/h2-9,11H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRSOVPITRJZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-beta-alanine](/img/structure/B4109216.png)

![6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4109238.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4109244.png)
![N-1-adamantyl-4-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4109251.png)
![N,N'-1,2-cyclohexanediylbis[2-(2-isopropylphenoxy)acetamide]](/img/structure/B4109253.png)
![N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4109268.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4109277.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4109286.png)


![N-(4-chlorophenyl)-2-(1-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-5-oxo-2-thioxo-4-imidazolidinyl)acetamide](/img/structure/B4109315.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4109328.png)
